2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide
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Overview
Description
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a pyrazole ring, an oxadiazole moiety, and an indene derivative, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the oxadiazole group and the indene derivative. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the development of more efficient catalysts and purification methods would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce new functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly in the areas of cancer treatment or antimicrobial therapy.
Industry: It could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride: This compound shares the indene derivative with 2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide and is used in similar applications.
Indacaterol: Another compound with a similar indene structure, used primarily in the treatment of respiratory diseases.
Uniqueness
What sets this compound apart is its combination of a pyrazole ring, an oxadiazole moiety, and an indene derivative. This unique structure provides it with a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c1-3-27-24-21(25-29-23(31-34-25)19-10-5-4-7-15(19)2)22(26)32(30-24)14-20(33)28-18-12-11-16-8-6-9-17(16)13-18/h4-5,7,10-13H,3,6,8-9,14,26H2,1-2H3,(H,27,30)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVGUGJNVPXWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC5=C(CCC5)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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